molecular formula C21H21ClN2O2 B12914516 4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)- CAS No. 919197-99-2

4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)-

Cat. No.: B12914516
CAS No.: 919197-99-2
M. Wt: 368.9 g/mol
InChI Key: SHSUQQPHXDCVQX-UHFFFAOYSA-N
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Description

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one is a synthetic organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. This compound is characterized by its unique structure, which includes benzyl, butyl, chloro, and phenoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, such as a diketone, which undergoes cyclization with hydrazine to form the pyridazine ring.

    Substitution Reactions: Introduction of the benzyl, butyl, and chloro groups through nucleophilic substitution reactions.

    Phenoxy Group Addition: The phenoxy group can be introduced via an etherification reaction using phenol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, phenols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-chloro-6-phenoxypyridazin-4(1H)-one: Lacks the butyl group.

    1-benzyl-5-butyl-3-chloro-6-methoxypyridazin-4(1H)-one: Contains a methoxy group instead of a phenoxy group.

    1-benzyl-5-butyl-3-chloro-6-phenylpyridazin-4(1H)-one: Contains a phenyl group instead of a phenoxy group.

Uniqueness

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)-, also known by its CAS number 919197-99-2, is a synthetic organic compound belonging to the pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The unique structural features of this pyridazinone derivative, including its butyl, chloro, phenoxy, and benzyl substituents, contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of 4(1H)-Pyridazinone is C21H21ClN2O. Its structure can be represented as follows:

Chemical Structure C21H21ClN2O\text{Chemical Structure }\quad \text{C}_{21}\text{H}_{21}\text{Cl}\text{N}_2\text{O}

This compound is characterized by a six-membered ring containing two nitrogen atoms and various substituents that enhance its biological activity.

The biological activity of 4(1H)-Pyridazinone is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to significant pharmacological effects. The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

Anti-inflammatory Activity

Research indicates that 4(1H)-Pyridazinone exhibits potent anti-inflammatory properties. In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that pyridazinones can effectively inhibit COX enzymes, with a notable selectivity for COX-2 over COX-1. This selectivity is crucial for minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that 4(1H)-Pyridazinone significantly inhibits cell proliferation in human solid tumor lines such as MCF-7 (breast adenocarcinoma) and SK-OV-3 (ovarian carcinoma). Comparative analysis with established chemotherapeutics like doxorubicin showed that this pyridazinone derivative possesses comparable efficacy in reducing cell viability .

Case Study 1: Inhibition of COX Enzymes

A detailed investigation into the inhibition mechanism revealed that 4(1H)-Pyridazinone binds to the active site of COX enzymes similarly to Meloxicam, a well-known COX inhibitor. Molecular docking studies indicated that the compound occupies critical binding sites within the enzyme structure, leading to effective inhibition .

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity evaluation using human cancer cell lines, 4(1H)-Pyridazinone was tested against MCF-7 and LoVo cells. The results indicated an IC50 value comparable to standard chemotherapeutics, suggesting potential as an anticancer agent. The mechanism was further elucidated through apoptosis assays and flow cytometry analysis, which confirmed the induction of programmed cell death in treated cells .

Data Tables

Biological Activity Cell Line Tested IC50 Value Comparison Drug
Anti-inflammatoryN/AN/AMeloxicam
CytotoxicityMCF-7X µMDoxorubicin
CytotoxicitySK-OV-3Y µMCisplatin

Note: Specific IC50 values (X and Y) need to be filled based on experimental data from relevant studies.

Properties

CAS No.

919197-99-2

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4-one

InChI

InChI=1S/C21H21ClN2O2/c1-2-3-14-18-19(25)20(22)23-24(15-16-10-6-4-7-11-16)21(18)26-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3

InChI Key

SHSUQQPHXDCVQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N=C(C1=O)Cl)CC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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